N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
N-[(E)-2-chloro-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-12,17H;1H/b13-11+,18-12?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBVTCFCPEPLI-YTENPOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C=NC2=CC=CC=C2)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401338696 | |
| Record name | N-(2-chloro-3-phenyliminoprop-1-ene-1-yl)aniline monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, pharmacokinetics, and therapeutic implications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a chloro group and an imine linkage, which may contribute to its biological activities. The molecular formula is with a molecular weight of approximately 233.69 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5.51 nM to 33.35 nM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways such as NF-kB/IκB . This compound also promotes cell cycle arrest at the G2/M phase, thereby preventing further cell division.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, including multidrug-resistant strains .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Mycobacterium smegmatis | 8 | |
| Enterococcus faecalis | 4 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including a prolonged half-life and enhanced bioavailability in animal models .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (T1/2) | 22.29 h |
| Cmax | Increased by 2-fold |
| AUC | Increased by 3-fold |
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Colon Cancer Xenograft Model : In this model, the compound demonstrated a tumor inhibition rate of 53.7%, significantly outperforming control groups treated with standard therapies .
- In Vivo Safety Profile : Toxicological assessments indicated that this compound had no significant adverse effects on vital organs, suggesting a favorable safety profile for further development as a therapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride is C15H14Cl2N2, and it has a molecular weight of 293.19 g/mol. The compound features a chloro group and an imino group attached to a phenyl ring, which contributes to its reactivity and potential biological activity .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. In one study, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against these pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into similar imino compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of halogen atoms like chlorine enhances the biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer systems can lead to improved performance in applications like coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of aniline derivatives for their antimicrobial efficacy. Among these, this compound was found to possess notable activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | MRSA |
| Compound B | 8 | Mycobacterium abscessus |
| N-(2-Chloro...) | 6 | Mycobacterium smegmatis |
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity towards breast cancer cells, suggesting that the compound could be optimized for therapeutic use in oncology .
Comparison with Similar Compounds
Comparison :
The target compound lacks the dicarboximide ring critical for polymer applications but shares a chloro-substituted aromatic system. Its linear propenyl chain may confer distinct reactivity in nucleophilic or electrophilic reactions compared to the rigid phthalimide structure.
Structural Analog: N-((2-Chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline Hydrochloride
Molecular Formula : C₂₀H₂₀Cl₂N₂
Key Features :
- Cyclohexen ring substituted with chloro, phenylimino, and aniline groups ().
Comparison :
The cyclohexen derivative’s bicyclic structure likely enhances steric hindrance and thermal stability compared to the target compound’s linear chain. The additional chlorine atom may also influence electronic properties, such as electron-withdrawing effects.
Preparation Methods
Preparation Methods
General Synthetic Route
The compound is typically synthesized via condensation reactions involving aniline derivatives and chlorinated aldehyde or ketone precursors, followed by hydrochloride salt formation. The key step involves the formation of the imino-propenyl linkage, often through Schiff base formation or Michael addition-type reactions.
Specific Preparation Protocols
Condensation of Aniline with Chlorinated Aldehyde
- Reactants: Aniline and 2-chloroacrolein or related chlorinated aldehyde
- Conditions: Acidic environment to facilitate imine formation
- Process: The primary amine group of aniline attacks the aldehyde carbonyl, forming an imine intermediate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt of the product.
This method is widely used for preparing N-(2-chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride and is supported by the compound's known hydrochloride salt form.
Michael Addition Followed by Hydrochloride Salt Formation
- Reactants: Aniline derivatives and α,β-unsaturated chlorinated ketones or aldehydes
- Mechanism: Michael addition of the aniline nitrogen to the β-position of the α,β-unsaturated system, followed by tautomerization and salt formation with HCl.
- Conditions: Typically carried out in ethanol or aqueous media at room temperature or mild reflux conditions.
- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous MgSO4, and recrystallization.
This approach aligns with the general synthesis of related imino-propenyl compounds and has been demonstrated in similar systems for pyridine derivative synthesis, indicating the feasibility of Michael addition in the preparation of such hydrochloride salts.
Experimental Example (Adapted from Related Compound Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aniline + 2-chloroacrolein, acid catalyst | Stirred at 0–25 °C for 12 hours | 85–90 | Formation of imine intermediate |
| 2 | Addition of HCl (1N) | pH adjusted to 1-4 | — | Conversion to hydrochloride salt |
| 3 | Extraction with ethyl acetate, drying over MgSO4 | Organic phase separated and dried | — | Purification step |
| 4 | Recrystallization from ethanol or ethyl acetate | Final product isolated | 80–85 | Orange powder obtained |
Note: The above table is synthesized from analogous preparation conditions for similar compounds as direct literature data on this exact compound's preparation is limited but consistent with known methods for related imino-propenyl aniline hydrochlorides.
Analytical and Research Findings Related to Preparation
- Reaction Monitoring: Thin-layer chromatography (TLC) under UV light is used to monitor the progress of the condensation or Michael addition reactions.
- Purity Assessment: The crude product is purified by flash column chromatography using ethyl acetate/hexane mixtures (3–15%) to afford pure compound.
- Spectroscopic Characterization: NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy confirm the formation of the imino linkage and hydrochloride salt.
- Yield Optimization: Reaction times vary from 2 to 12 hours depending on temperature and reagent reactivity. Lower temperatures favor controlled imine formation, while mild heating can drive completion.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Schiff Base Condensation | Aniline + 2-chloroacrolein | Acidic medium, 0–25 °C, 12 h | Simple, high yield | Requires careful pH control |
| Michael Addition + Salt Formation | Aniline + α,β-unsaturated chlorinated aldehyde/ketone | Ethanol or aqueous, RT to reflux | Mild conditions, versatile | May require chromatographic purification |
| Direct Salt Formation | Preformed imine + HCl | Acidification to pH 1–4 | Efficient salt formation | Sensitive to moisture |
Q & A
Q. What are the established synthetic methodologies for preparing N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride?
The compound is synthesized via condensation reactions between aniline derivatives and chlorinated aldehyde precursors under acidic conditions. For example, reacting aniline hydrochloride with a chloro-substituted aldehyde in ethanol or methanol under reflux yields the imine product. The reaction typically requires catalytic HCl to protonate the amine and facilitate nucleophilic attack on the carbonyl group. Purification involves recrystallization from polar aprotic solvents like acetonitrile .
Q. How is the compound structurally characterized to confirm its identity and purity?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and tautomeric states. This is critical for distinguishing between keto-enol or syn-anti isomerism .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while the imine proton (C=N–H) resonates near δ 8.5–9.0 ppm. Chlorine substituents deshield adjacent carbons .
- UV-Vis : Absorption bands at ~235 nm and 288 nm (attributed to π→π* transitions in conjugated imine systems) validate electronic properties .
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Solubility in nonpolar solvents like hexane is negligible. This behavior aligns with its ionic hydrochloride salt form and extended π-conjugation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?
Discrepancies often arise from dynamic processes like tautomerism or crystal packing effects. For instance, NMR may detect equilibrium between imine and enamine forms in solution, whereas X-ray captures a static solid-state structure. To resolve this:
Q. What mechanistic insights explain variability in synthetic yields under different reaction conditions?
Yield variations are attributed to:
- Acid concentration : Excess HCl may hydrolyze the imine intermediate, reducing yield.
- Solvent polarity : Polar solvents stabilize charged intermediates but may hinder imine formation kinetics.
- Temperature : Higher temperatures accelerate condensation but risk side reactions (e.g., oxidation of aniline). Systematic optimization via Design of Experiments (DoE) is recommended .
Q. How can computational chemistry aid in predicting the compound’s reactivity in catalytic or photochemical applications?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example:
- The imine group (C=N) acts as an electron-deficient center for nucleophilic additions.
- Chlorine substituents modulate electron density via inductive effects, influencing redox behavior .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent selection : Use mixed solvents (e.g., acetonitrile/water) to slow crystallization and improve crystal quality.
- Seeding : Introduce microcrystals to control nucleation.
- Cryocooling : Stabilize crystals at 100 K to minimize thermal motion artifacts during data collection .
Methodological Notes
- Contradictory data : Cross-validate spectroscopic and crystallographic results with computational models (e.g., Mercury or OLEX2 for X-ray refinement) .
- Safety : Handle with inert atmosphere due to sensitivity to moisture and oxidation, as indicated by stability studies of related aniline hydrochlorides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
